molecular formula C9H10O3 B1605137 Ethyl 3-(2-furyl)acrylate CAS No. 623-20-1

Ethyl 3-(2-furyl)acrylate

Cat. No.: B1605137
CAS No.: 623-20-1
M. Wt: 166.17 g/mol
InChI Key: MWZBTMXISMOMAE-AATRIKPKSA-N
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Mechanism of Action

Target of Action

Ethyl 3-(2-furyl)acrylate is a chemical compound with potential applications as sustainable chemical building units . It is synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts

Mode of Action

The mode of action of this compound involves several chemical reactions. The substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

Biochemical Pathways

The compound is synthesized from carbohydrate-derived 5-substituted-2-furaldehydes, suggesting that it may be involved in carbohydrate metabolism .

Result of Action

The result of the action of this compound is the production of 3-(2-furyl)acrylic acids and their derivatives . These compounds have potential applications as sustainable chemical building units .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the synthesis of 3-(2-furyl)acrylic acids from this compound is performed under solvent-free conditions . Additionally, the esterification of 3-(2-furyl)acrylic acids is carried out using a heterogeneous acid catalyst , suggesting that the reaction environment plays a crucial role in the compound’s action.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation is typically performed using hydrogen gas (H2) and Pd/C.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Saturated esters and alcohols.

    Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

Ethyl 3-(2-furyl)acrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-(2-furyl)acrylate can be compared with other similar compounds, such as:

  • 2-Furoic acid
  • 3-Furoic acid
  • 5-Methyl-2-furoic acid
  • 2-Furylacetic acid
  • 2,5-Furandicarboxylic acid
  • 3-(2-Furyl)acrylic acid

Uniqueness: this compound is unique due to its combination of a furan ring and an acrylate ester group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

ethyl (E)-3-(furan-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZBTMXISMOMAE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Viscous liquid; Sweet aroma
Record name (E)-Ethyl 3-(2-furyl)acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E)-Ethyl 3-(2-furyl)acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.090-1.096
Record name (E)-Ethyl 3-(2-furyl)acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53282-12-5, 623-20-1
Record name Ethyl (2E)-3-(2-furanyl)-2-propenoate
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Record name Ethyl 3-(2-furyl)acrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(2-furyl)acrylate, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-furanacrylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4686
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Record name Ethyl 3-(2-furyl)acrylate
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Record name ETHYL FURFURACRYLATE, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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